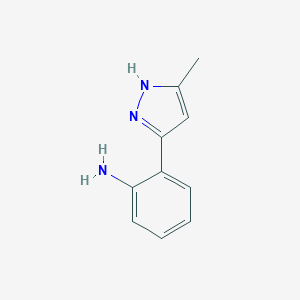

2-(3-methyl-1H-pyrazol-5-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-methyl-1H-pyrazol-5-yl)aniline is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The specific structure of this compound includes a phenyl group attached to the 2-position of the pyrazole ring, with a methyl group at the 3-position .

Méthodes De Préparation

The synthesis of 2-(3-methyl-1H-pyrazol-5-yl)aniline typically involves the cyclization of appropriate precursors. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Analyse Des Réactions Chimiques

2-(3-methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmacological Applications

2-(3-methyl-1H-pyrazol-5-yl)aniline and its derivatives have shown promising pharmacological properties, particularly in the following areas:

-

Anticancer Activity :

- Mechanism : Studies indicate that pyrazole derivatives can inhibit specific protein kinases involved in cancer progression, such as c-MET. These inhibitors have been tested against numerous protein kinases, demonstrating significant tumor growth inhibition in both in vitro and in vivo studies.

- Case Study : A particular study revealed that a derivative exhibited excellent oral pharmacokinetics (PK) and binding properties, making it a potential candidate for further development in oncology.

-

Antimicrobial Properties :

- Mechanism : The compound has been evaluated for its antibacterial and antifungal activities. Structure-activity relationship (SAR) studies indicated that modifications to the structure could enhance lipid solubility and absorption rates, leading to improved efficacy against pathogens.

- Case Study : In vitro assays demonstrated that certain derivatives showed promising activity against various bacterial strains, highlighting their potential as new antimicrobial agents.

-

Virology :

- Mechanism : Preliminary bioassays have shown that compounds similar to this compound exhibit activity against viruses such as the tobacco mosaic virus (TMV). Testing at concentrations of 500 μg/mL yielded positive results.

- Case Study : The antiviral efficacy of these compounds suggests potential applications in developing new antiviral therapies.

Agricultural Applications

The compound's structural similarities with other agrochemicals suggest potential use as a pesticide or herbicide. Research into related compounds indicates that they may be effective in controlling agricultural pests while being less harmful to beneficial organisms.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-5-yl)aniline | Methyl group on a different position | May exhibit different biological activity due to structural variance |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | Two methyl groups on pyrazole | Potentially increased lipophilicity and altered reactivity |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Multiple pyrazole groups | Enhanced catalytic properties due to multiple active sites |

Mécanisme D'action

The mechanism of action of 2-(3-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

2-(3-methyl-1H-pyrazol-5-yl)aniline can be compared with other similar compounds, such as:

3-Amino-5-methyl-1H-pyrazole: This compound has a similar pyrazole structure but lacks the phenyl group, leading to different chemical and biological properties.

1-Phenyl-3-methyl-1H-pyrazole: This compound has the phenyl group attached to the nitrogen atom, resulting in distinct reactivity and applications.

2-Phenyl-3-methyl-1H-pyrazole: Similar to this compound but with variations in the position of the phenyl group, affecting its chemical behavior.

Activité Biologique

2-(3-methyl-1H-pyrazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For example, studies have shown that derivatives of pyrazole compounds can inhibit cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. One study reported an IC50 value of 0.98 µM for a related compound, demonstrating significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma) with IC50 values of 1.88 µM and 2.12 µM, respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary bioassays indicated that various pyrazole derivatives, including this compound, exhibit activity against bacterial strains and fungi. Structure-activity relationship (SAR) studies have highlighted how modifications in the pyrazole structure can enhance antimicrobial efficacy.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. For instance, some studies suggest that these compounds can inhibit protein kinases that play crucial roles in tumor growth and survival pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(1-Methyl-1H-pyrazol-5-yl)aniline | Methyl group on different position | May exhibit different biological activity due to structural variance |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline | Two methyl groups on pyrazole | Potentially increased lipophilicity and altered reactivity |

| 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline | Multiple pyrazole groups | Enhanced catalytic properties due to multiple active sites |

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited tumor growth in various cancer models, showcasing its potential as an anticancer agent.

- Antimicrobial Testing : The compound was tested against a range of pathogens, revealing significant antibacterial and antifungal activities, which could lead to new treatments for resistant infections.

Propriétés

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXDDNPFKZTJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.